(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester
Description
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is a proline-derived amino acid derivative featuring dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the 4-amino position and a benzyloxycarbonyl (Cbz) group at the 1-position of the proline ring. The methyl ester at the carboxyl terminus enhances solubility and facilitates further synthetic modifications. This compound serves as a critical intermediate in peptide synthesis, enabling selective deprotection strategies for constructing complex peptidomimetics or bioactive molecules. Its stereochemical configuration (2S,4S) ensures precise spatial orientation, which is essential for modulating biological activity or molecular recognition properties .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVPIDBHIWJLK-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of proline is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a methyl ester using methanol and a catalyst such as sulfuric acid.
Protection of the Secondary Amino Group: The secondary amino group is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes:
Batch Processing: Sequential addition of reagents and solvents in controlled environments.
Continuous Flow Synthesis: A more efficient method where reagents are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of protective groups under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the Boc or Cbz groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protective groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Cbz removal.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Proline Derivatives: Resulting from the removal of Boc and Cbz groups.
Substituted Proline Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: Used in the synthesis of pharmaceutical compounds.
Biological Studies: Investigating the role of proline derivatives in biological systems.
Industrial Applications: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester involves the protection and deprotection of functional groups. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation. These protective groups prevent unwanted reactions during multi-step synthesis processes, ensuring the integrity of the final product.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
- Boc vs. Hydroxy/Azido/Mercapto Groups: Boc-(2S,4S)-4-hydroxyproline methyl ester (compound3 in ) replaces the Boc-amino group with a hydroxy group. This substitution reduces steric hindrance but limits the ability to introduce secondary amines post-deprotection . Boc-cis-4-azido-L-proline () features an azido group at the 4-position, enabling click chemistry applications. (4S)-1-Boc-4-mercapto-L-proline methyl ester () substitutes the Boc-amino with a mercapto (-SH) group, offering thiol-specific reactivity but requiring careful handling due to oxidation sensitivity .
Protecting Group Diversity
- Cbz vs. Fmoc/Perfluoro-tert-butyl :
- Fmoc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline (compound7 in ) uses a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, contrasting with the acid-labile Cbz group. This distinction allows compatibility with solid-phase peptide synthesis under different conditions .
- Perfluoro-tert-butyl-protected prolines () are designed for 19F NMR applications, leveraging fluorine’s magnetic properties, whereas Cbz is primarily used for traditional peptide synthesis .
Backbone Modifications
- Non-Proline Scaffolds: 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid (AS104654 in ) replaces the proline ring with a phenyl-substituted acetic acid backbone, sacrificing conformational rigidity but enhancing aromatic interactions in drug design . 3-(Boc-aminomethyl)piperidine () adopts a piperidine scaffold, offering distinct ring puckering and hydrogen-bonding capabilities compared to proline derivatives .
Comparative Data Table
Biological Activity
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is a proline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a Boc (tert-butyloxycarbonyl) protecting group and a Cbz (benzyloxycarbonyl) group, which enhance its stability and reactivity in various biological contexts.
- Molecular Formula : C25H28N2O5
- Molecular Weight : 452.50 g/mol
- Melting Point : 150-154 °C
- Assay Purity : 97% .
Research indicates that proline derivatives like this compound may influence various biological pathways, including:
- Cell Viability : Proline derivatives have been shown to protect cells from cytotoxic agents. For instance, in studies involving astrocytes exposed to pilocarpine, compounds similar to this compound demonstrated significant protective effects against oxidative stress and mitochondrial dysfunction .
- Reactive Oxygen Species (ROS) Regulation : These compounds can modulate ROS levels, thereby influencing cell survival and apoptosis .
Case Studies
-
Astrocyte Protection Study :
- Objective : To evaluate the protective effects of proline derivatives on astrocytes under oxidative stress.
- Methodology : Astrocytes were treated with pilocarpine followed by proline derivative treatment. Cell viability was assessed using MTT assays.
- Results : Concentrations of proline derivatives ≥25 µg/mL significantly improved cell viability and reduced ROS accumulation compared to controls .
- Enantioselective Synthesis Applications :
Comparative Analysis of Proline Derivatives
The following table summarizes the biological activities and applications of various proline derivatives, including this compound.
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Cell viability protection | Pharmaceutical intermediates |
| N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline | ROS regulation, mitochondrial protection | Neuroprotective agents |
| N-Boc-4-methyleneproline | Enantioselective synthesis | Antiviral drug development |
Q & A
Q. What are the critical steps for synthesizing (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester, and how do reaction conditions influence stereochemical purity?
The synthesis typically involves sequential protection of the proline scaffold. For example, the Boc (tert-butoxycarbonyl) group is introduced at the 4-position via Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P), as demonstrated in analogous proline derivatives . The Cbz (carbobenzyloxy) group is then added to the 1-position using benzyl chloroformate under basic conditions. Key considerations include:
- Temperature control : Reactions are often conducted at 0°C to prevent racemization.
- Solvent selection : Anhydrous THF or toluene is used to maintain reagent stability .
- Purification : Column chromatography with gradients of ethyl acetate/hexanes or methanol/CH₂Cl₂ ensures removal of diastereomeric impurities .
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
- NMR spectroscopy : Coupling constants (e.g., ) between protons at the 2- and 4-positions differentiate cis (2S,4S) from trans (2S,4R) configurations. For example, in related Boc/Cbz-protected proline esters, values < 5 Hz indicate a cis conformation .
- Chiral HPLC : Retention times are compared against enantiopure standards to confirm optical purity (>95% ee) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly when scaling reactions?
- Reagent stoichiometry : A 1.2:1 molar ratio of DIAD to substrate minimizes side reactions (e.g., over-alkylation) while maintaining reaction efficiency .
- Workup modifications : For large-scale reactions, replacing column chromatography with recrystallization (e.g., using ethyl acetate/hexanes) improves throughput. For instance, yields increased from 65% to 78% in scaled-up syntheses of analogous compounds .
- Moisture-sensitive steps : Use of molecular sieves or inert gas purging prevents hydrolysis of the methyl ester group .
Q. How does the conformational rigidity of this compound influence its utility in peptide backbone engineering?
The cis configuration at C2 and C4 restricts the proline ring puckering, favoring the Cᵧ-endo conformation . This rigidity:
Q. What analytical methods resolve contradictions in reported NMR data for Boc/Cbz-protected proline derivatives?
Discrepancies in chemical shifts (e.g., δ 1.4–1.5 ppm for Boc methyl groups) often arise from solvent or concentration effects. To standardize
- Internal referencing : Use tetramethylsilane (TMS) in CDCl₃ for -NMR .
- 2D NMR : HSQC and NOESY experiments confirm spatial correlations between the Boc/Cbz groups and proline backbone protons, resolving ambiguous assignments .
Methodological Challenges
Q. How can researchers mitigate epimerization during deprotection of the Boc group in this compound?
- Acid selection : Trifluoroacetic acid (TFA) in CH₂Cl₂ (20% v/v, 0°C) selectively removes Boc without racemizing the C4 stereocenter. Prolonged exposure (>2 hours) or elevated temperatures (>25°C) should be avoided .
- Neutralization : Immediate buffering with NaHCO₃ after deprotection stabilizes the free amine intermediate .
Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?
- Steric hindrance : The Cbz group at the 1-position can impede coupling efficiency on resin-bound peptides. Pre-activation with HOBt/DIC improves incorporation rates .
- Orthogonality : The Cbz group is incompatible with hydrogenolysis-based global deprotection. Alternatives like Fmoc/Alloc protection may be required for selective removal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
